molecular formula C13H11NO3 B1622352 2-(4-Methylphenoxy)nicotinic acid CAS No. 54629-15-1

2-(4-Methylphenoxy)nicotinic acid

Cat. No.: B1622352
CAS No.: 54629-15-1
M. Wt: 229.23 g/mol
InChI Key: KSZLPVGPJCYPCJ-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)nicotinic acid is an organic compound with the chemical formula C13H11NO3 It is a derivative of nicotinic acid, where the hydrogen atom at the 2-position of the pyridine ring is replaced by a 4-methylphenoxy group

Mechanism of Action

Target of Action

2-(4-Methylphenoxy)nicotinic acid, structurally related to niacin (also known as vitamin B3 or nicotinic acid), is likely to interact with similar targets in the body . Niacin acts as a precursor to nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes . These coenzymes are vital for redox metabolism and the functioning of NAD-dependent pathways .

Mode of Action

The compound’s interaction with its targets leads to a series of biochemical reactions. As a precursor to nicotinamide coenzymes, it participates in redox reactions, acting as an electron donor or acceptor . This interaction influences the intracellular pool of niacin, which is essential for various metabolic processes .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the metabolism of niacin, contributing to the formation of nicotinamide coenzymes .

Pharmacokinetics

Studies on related compounds like niacin suggest that its absorption, distribution, metabolism, and excretion (adme) properties could be similar . For instance, niacin shows dose-dependent pharmacokinetics, with plasma concentrations increasing markedly with dose

Result of Action

The molecular and cellular effects of the compound’s action are largely determined by its role as a precursor to nicotinamide coenzymes. These coenzymes participate in various metabolic processes, influencing cellular function and energy production . The exact effects of this compound on cellular function require further investigation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, and temperature can affect its stability and activity

Biochemical Analysis

Biochemical Properties

It is known that nicotinic acid, a component of this compound, plays a crucial role in various biochemical reactions . It serves as a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), which are involved in numerous metabolic reactions .

Cellular Effects

Nicotinic acid, a component of this compound, is known to have significant effects on various types of cells and cellular processes . It is a potent lipid-modifying agent that can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nicotinic acid, a component of this compound, exerts its effects at the molecular level through various mechanisms . It is involved in the synthesis and salvage of NAD+, a crucial coenzyme in cellular metabolism .

Temporal Effects in Laboratory Settings

It is known that nicotinic acid, a component of this compound, has been used in various laboratory studies to investigate its effects on lipid metabolism .

Dosage Effects in Animal Models

Nicotinic acid, a component of this compound, has been studied in animal models for its lipid-modifying effects .

Metabolic Pathways

Nicotinic acid, a component of this compound, is involved in various metabolic pathways, including the synthesis and salvage of NAD+ .

Transport and Distribution

It is known that nicotinic acid, a component of this compound, cannot be transported into human cells, and therefore must be synthesized either de novo or through the pathway involving the amino acid tryptophan .

Subcellular Localization

The salvage pathways for NAD+ synthesis, which involve nicotinic acid, a component of this compound, take place in both the nucleus and the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)nicotinic acid typically involves the reaction of 2-chloronicotinic acid with p-cresol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar synthetic routes, with optimizations for large-scale operations. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)nicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted nicotinic acid derivatives .

Scientific Research Applications

2-(4-Methylphenoxy)nicotinic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and specificity for certain biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-methylphenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-4-6-10(7-5-9)17-12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZLPVGPJCYPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384212
Record name 2-(4-methylphenoxy)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54629-15-1
Record name 2-(4-methylphenoxy)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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